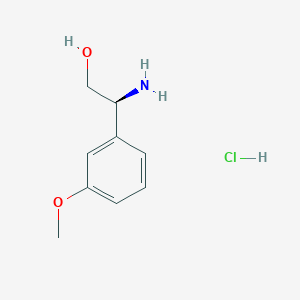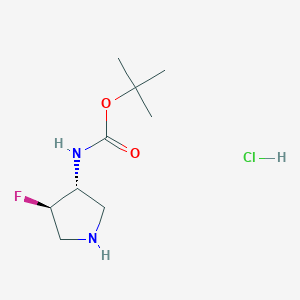
Lisaftoclax
Übersicht
Beschreibung
Es hat ein signifikantes Potenzial in der Behandlung verschiedener hämatologischer Malignome gezeigt, darunter chronisch-lymphatische Leukämie, kleinzelliges lymphatisches Lymphom und akute myeloische Leukämie . Durch die gezielte Ansteuerung des BCL-2-Proteins hilft Lisaftoclax, den normalen Apoptoseprozess in Krebszellen wiederherzustellen, wodurch verhindert wird, dass diese dem Zelltod entgehen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Der Syntheseweg beinhaltet in der Regel die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird . Industrielle Produktionsmethoden für this compound sind so konzipiert, dass sie skalierbar und kostengünstig sind, um sicherzustellen, dass die Verbindung in großen Mengen hergestellt werden kann, um den klinischen und kommerziellen Anforderungen gerecht zu werden .
Vorbereitungsmethoden
The synthesis of Lisaftoclax involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities to meet clinical and commercial demands .
Analyse Chemischer Reaktionen
Lisaftoclax durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu ergeben . Die spezifischen Bedingungen für diese Reaktionen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig optimiert, um eine hohe Effizienz und Selektivität zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Lisaftoclax hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um das BCL-2-Protein und seine Rolle in der Apoptose zu untersuchen . In der Biologie wird this compound verwendet, um die Mechanismen des Zelltods und des Überlebens in verschiedenen Zelltypen zu untersuchen . In der Medizin wird es als therapeutisches Mittel zur Behandlung hämatologischer Malignome entwickelt, wobei mehrere klinische Studien seine Sicherheit und Wirksamkeit belegen . In der Industrie wird this compound bei der Entwicklung neuer Medikamente und Therapien eingesetzt, die auf das BCL-2-Protein abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an das BCL-2-Protein bindet, einen wichtigen Regulator der Apoptose. Durch die Bindung an BCL-2 stört this compound seine Interaktion mit pro-apoptotischen Proteinen, wodurch die Aktivierung des Apoptosewegs gefördert wird . Dies führt zur Induktion des Zelltods in Krebszellen, die für ihr Überleben auf BCL-2 angewiesen sind . Zu den molekularen Zielstrukturen und Signalwegen, die in diesem Prozess beteiligt sind, gehören der BCL-2:BIM-Komplex, das mitochondriale äußere Membranpotential und die Caspase-vermittelte Apoptose .
Wirkmechanismus
Lisaftoclax exerts its effects by selectively binding to the BCL-2 protein, a key regulator of apoptosis. By binding to BCL-2, this compound disrupts its interaction with pro-apoptotic proteins, thereby promoting the activation of the apoptosis pathway . This leads to the induction of cell death in cancer cells that rely on BCL-2 for survival . The molecular targets and pathways involved in this process include the BCL-2:BIM complex, mitochondrial outer membrane potential, and caspase-mediated apoptosis .
Vergleich Mit ähnlichen Verbindungen
Lisaftoclax ähnelt anderen BCL-2-Inhibitoren wie Venetoclax in Bezug auf seinen Wirkmechanismus und seine therapeutischen Anwendungen . this compound hat ein einzigartiges pharmakokinetisches Profil, einschließlich einer hohen maximalen Konzentration (C_max) und einer kürzeren Halbwertszeit (t_1/2) im Vergleich zu Venetoclax . Dies führt zu einem bequemeren täglichen Dosierungsschema und möglicherweise weniger Nebenwirkungen . Weitere ähnliche Verbindungen sind Navitoclax und Obatoclax, die ebenfalls auf das BCL-2-Protein abzielen, aber unterschiedliche Selektivitäts- und Potenzprofile aufweisen .
Eigenschaften
IUPAC Name |
4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXDBIYRAPDPI-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClN7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2180923-05-9 | |
| Record name | APG-2575 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LISAFTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)
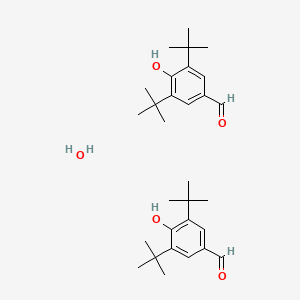
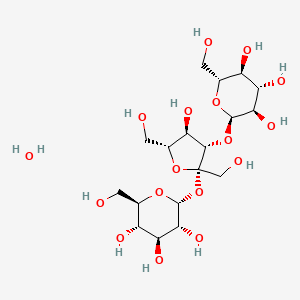
![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)


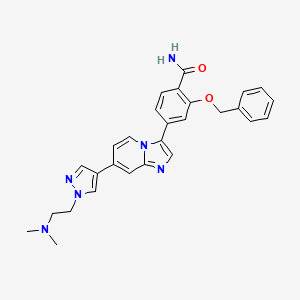
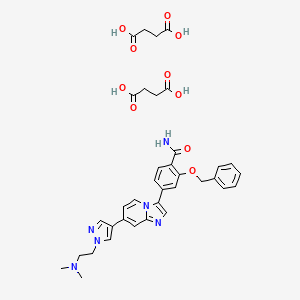


![tert-butyl N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3028460.png)
